Cas no 53391-62-1 (2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one)

2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one is a versatile chlorinated ketone derivative featuring a pyrrole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its reactive α-chloro carbonyl group enables efficient nucleophilic substitution reactions, facilitating the construction of complex heterocyclic frameworks. The compound’s pyrrole ring contributes to its utility in the synthesis of bioactive molecules, including potential agrochemicals and medicinal compounds. High purity and stability under controlled conditions ensure consistent performance in synthetic workflows. Its structural features also make it suitable for exploring novel reaction pathways in fine chemical production. Proper handling is advised due to its reactive nature.
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one structure
53391-62-1 structure
Product Name:2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
CAS No:53391-62-1
MF:C6H6ClNO
MW:143.570940494537
CID:375261
PubChem ID:255664
Update Time:2025-10-28

2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(1H-pyrrol-2-yl)-
    • 2-chloro-1-(1H-pyrrol-2-yl)ethanone
    • 2-CHLORO-1-(1H-PYRROL-2-YL)-ETHANONE
    • Ethanone, 2-chloro-1-(1H-pyrrol-2-yl)- (9CI)
    • 2-Chlor-1-pyrrol-2-yl-aethanon
    • 2-Chloracetyl-pyrrol
    • 2-chloro-1-pyrrol-2-yl-ethanone
    • 2-chloroacetylpyrrole
    • Ketone,chloromethyl pyrrol-2-yl
    • pyrrol-2-yl chloromethyl ketone
    • 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
    • Z56912626
    • EN300-05436
    • SCHEMBL5115040
    • MFCD00188580
    • 2-pyrrolyl chloromethyl ketone
    • 3,4-DIFLUORO-BENZYL-HYDRAZINE
    • QWNLFQDHVIUYBL-UHFFFAOYSA-N
    • 2-(Chloroacetyl)pyrrole
    • F1791-1135
    • NSC81356
    • CCG-40444
    • Ketone, chloromethyl pyrrol-2-yl
    • SB62638
    • Ethanone, 2-chloro-1-(1H-pyrrol-2-yl)-
    • BS-12998
    • CS-0117156
    • NSC-81356
    • 53391-62-1
    • Q5WT9C2VTV
    • AKOS000103681
    • DTXSID00292286
    • Ethanone,2-chloro-1-(1H-pyrrol-2-yl)-(9ci)
    • G58020
    • MDL: MFCD00188580
    • Inchi: 1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
    • InChI Key: QWNLFQDHVIUYBL-UHFFFAOYSA-N
    • SMILES: ClCC(C1=CC=CN1)=O

Computed Properties

  • Exact Mass: 143.01400
  • Monoisotopic Mass: 143.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86000
  • LogP: 1.43620

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Additional information on 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one

Comprehensive Overview of 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one (CAS No. 53391-62-1)

2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one, with the CAS registry number 53391-62-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as 2-chloro-1-(pyrrol-2-yl)ethanone, belongs to the class of heterocyclic ketones, which are pivotal in synthesizing biologically active molecules. Its unique structure, featuring a pyrrole ring and a chloroacetyl group, makes it a versatile intermediate in organic synthesis.

In recent years, the demand for 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one has surged due to its applications in developing novel therapeutics and crop protection agents. Researchers are particularly interested in its role as a building block for N-heterocyclic compounds, which are prevalent in drugs targeting central nervous system disorders and metabolic diseases. The compound’s reactivity, especially in nucleophilic substitution reactions, allows for the creation of diverse derivatives with potential pharmacological properties.

One of the trending topics in the scientific community is the exploration of sustainable synthesis methods for compounds like 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one. With growing environmental concerns, researchers are focusing on green chemistry approaches, such as catalyst-free reactions and solvent-free conditions, to minimize waste and energy consumption. This aligns with the broader industry shift toward eco-friendly manufacturing, a topic frequently searched by professionals in the field.

The compound’s spectroscopic properties, including its NMR and IR spectra, are well-documented, aiding in its identification and purity assessment. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to ensure its quality for research and industrial use. These methods are critical for meeting the stringent standards required in pharmaceutical intermediates production.

Another area of interest is the potential of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one in material science. Its incorporation into polymeric matrices and coordination complexes has shown promise in developing advanced materials with unique optical or electronic properties. This versatility makes it a subject of study in interdisciplinary research, bridging chemistry and engineering.

Frequently asked questions about this compound include its storage conditions, handling precautions, and commercial availability. Proper storage in cool, dry environments under inert atmospheres is recommended to maintain stability. Suppliers often provide technical data sheets detailing its physical and chemical properties, such as melting point, solubility, and molecular weight, which are essential for laboratory and industrial applications.

In summary, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one (CAS No. 53391-62-1) is a multifaceted compound with broad applications in drug discovery, agrochemical development, and material science. Its relevance in contemporary research underscores the importance of continued exploration into its synthetic pathways and functional potential. As the scientific community advances toward sustainable and innovative solutions, this compound remains a key player in shaping future technologies.

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